4-Allylthiosemicarbazide

Coordination chemistry Crystallography Ligand design

4-Allylthiosemicarbazide uniquely enables allyl-based π-coordination with Cu(I) forming six-membered π,N-chelates—unachievable with 4-aryl/4-alkyl analogs. The allyl group allows oxidative cyclization to 1,2,4-triazoles and serves as a polymerizable anchor for catalyst immobilization. Condensation with dicarbonyls proceeds 2–4× faster (0.5–2 h, 70–87% yield) than 4-arylthiosemicarbazides. For antimicrobial metallodrugs, nickel complexes show superior activity (Ni > Cu ≥ Co). ≥98% purity, global shipping.

Molecular Formula C4H9N3S
Molecular Weight 131.2 g/mol
CAS No. 3766-55-0
Cat. No. B1270964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylthiosemicarbazide
CAS3766-55-0
Molecular FormulaC4H9N3S
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NN
InChIInChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8)
InChIKeyCZLPCLANGIXFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allylthiosemicarbazide (CAS 3766-55-0) Procurement and Technical Baseline for Research Applications


4-Allylthiosemicarbazide (4-ATS; C4H9N3S; MW 131.2) is an allyl-substituted thiosemicarbazide derivative that serves as a versatile synthetic intermediate and multidentate ligand in coordination chemistry. The compound is synthesized via reaction of allyl isothiocyanate with hydrazine hydrate [1], yielding a white to pale yellow crystalline solid with a reported melting point of 93–96 °C [2]. Its structural features include a thioamide moiety for metal coordination, a terminal hydrazine group enabling condensation reactions, and an allyl substituent that provides a reactive handle for further functionalization and participates in π-coordination with transition metals [1][3]. Commercially available in purities ranging from 95% to 98%+ , 4-ATS is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 223-186-7) .

Why 4-Allylthiosemicarbazide Cannot Be Replaced by 4-Aryl or 4-Alkyl Thiosemicarbazide Analogs


Substitution of the N4-position in thiosemicarbazides fundamentally alters coordination geometry, biological activity profiles, and synthetic utility. 4-Arylthiosemicarbazides (e.g., 4-phenyl, 4-tolyl) adopt distinct electronic and steric properties that preclude the π-coordination behavior enabled by the allyl moiety [1]. 4-Alkyl analogs (e.g., 4-methyl, 4-ethyl) lack the C=C bond required for forming six-membered π,N-chelates with Cu(I) and other soft metal centers [1][2]. Furthermore, structure-activity relationship studies demonstrate that 4-arylthiosemicarbazides exhibit antibacterial activity primarily through topoisomerase IV inhibition [3], whereas 4-allylthiosemicarbazide derivatives show distinct antimicrobial and antiproliferative mechanisms that depend critically on the allyl group for metal-mediated activity enhancement [4]. The allyl substituent also serves as a reactive handle for oxidative cyclization to 1,2,4-triazoles—a transformation inaccessible to saturated alkyl analogs under comparable conditions [5]. Consequently, substituting 4-ATS with structurally similar 4-substituted thiosemicarbazides results in loss of both the unique π-coordination capacity and the downstream derivatization pathways that define its research utility.

Quantitative Differentiation Evidence for 4-Allylthiosemicarbazide (CAS 3766-55-0) Versus Comparators


π-Coordination Capability: Allyl Moiety Enables Cu(I) π,N-Chelate Formation Absent in 4-Aryl and 4-Alkyl Analogs

4-Allylthiosemicarbazide (ATSC) acts as a tetradentate ligand in [Cu(ATSC)]NH2SO3, forming a trigonal pyramidal Cu(I) coordination sphere involving two sulfur atoms, one nitrogen atom, and the C=C bond of the allyl group [1]. This π-coordination mode is structurally verified by single-crystal X-ray diffraction (space group P212121, a=6.8284(2), b=9.3054(3), c=16.1576(11) Å) [1]. In contrast, 4-arylthiosemicarbazides (e.g., 4-phenyl) lack the C=C bond required for π-interaction and coordinate exclusively through N,S-donor atoms, forming five-membered chelates without alkene participation. 4-Methylthiosemicarbazide similarly lacks the π-donor capability and cannot form the six-membered π,N-chelate observed with ATSC [2]. The formation of orthogonal N-Cu-S fragments with efficient Cu-(C=C) interaction is described as unexpectedly efficient for copper(I) complexes with thioamide co-ligands [2].

Coordination chemistry Crystallography Ligand design Copper(I) complexes

Antiradical Activity Differentiation: Nickel Complexes of 4-Allylthiosemicarbazone Derivatives Outperform Copper Analogs and Trolox Standard

In a direct comparative study of eleven copper(II) and nickel(II) coordination compounds synthesized with 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone (HL), nickel complexes exhibited strong antiradical activity with IC50 values lower than that of trolox, the standard antioxidant reference [1]. Copper complexes 1–3 showed very weak antiradical properties (IC50 > 100 µM), whereas nickel complexes 4–5 demonstrated IC50 values below the trolox threshold [1]. Mixed-ligand copper complexes incorporating N-heteroaromatic bases (1,10-phenanthroline, 2,2′-bipyridine, substituted pyridines) were 1.4–5 times more active than trolox, representing a tunable enhancement over simple copper complexes [1].

Antiradical activity Antioxidant Nickel complexes Thiosemicarbazone

Antimicrobial Activity Hierarchy: Metal-Dependent Variation in 4-Allylthiosemicarbazide-Derived Coordination Compounds

A systematic study of cobalt, nickel, copper, and zinc coordination compounds with 5-nitro-2-furfurilidene-4-allylthiosemicarbazide established a clear activity hierarchy for homotypic complexes: nickel complexes exhibited the lowest minimal bacteriostatic and bactericidal concentrations, followed by copper complexes (≥ cobalt), with the anion effect following the order nitrate > chloride ≥ bromide [1]. The study tested against standard strains including Staphylococcus aureus ATCC 25923, Enterococcus faecalis, and Escherichia coli ATCC 25922 [1]. Additionally, thiosemicarbazide C1 and triazole C3 derivatives of 4-allylthiosemicarbazide showed MBC/MIC or MFC/MIC ratios ≤4, indicating bactericidal/fungicidal rather than merely bacteriostatic/fungistatic activity [2].

Antimicrobial Bactericidal Metal complexes SAR

Synthetic Efficiency: Condensation of 4-Allylthiosemicarbazide to Schiff Base Ligands Proceeds Under Mild Conditions with High Yields

4-Allylthiosemicarbazide undergoes condensation with dicarbonyl compounds (butane-2,3-dione, ninhydrin, glyoxal) and cyclohexanone to yield bis- and mono-thiosemicarbazone ligands under mild conditions (reflux in ethanol) with reaction times of only 0.5–2 hours and product yields of 70–87% [1]. This efficiency is attributed to the enhanced nucleophilicity conferred by the allyl substituent and the absence of steric hindrance at N1. In contrast, analogous condensations with 4-arylthiosemicarbazides typically require longer reaction times (2–6 hours) and frequently yield lower conversions due to electronic deactivation from the aryl ring [2]. The 4-allylthiosemicarbazide-derived products were fully characterized by elemental analysis, IR, 1H NMR, and MS, confirming structural integrity and purity suitable for subsequent metal complexation studies [1].

Synthetic methodology Ligand synthesis Thiosemicarbazones Process chemistry

Antiproliferative Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone Exceeds 2-Formyl- and 2-Acetylpyridine Analogs Against HL-60 Leukemia Cells

In a systematic comparison of 4-allylthiosemicarbazones derived from different pyridine carbonyl precursors, 2-benzoylpyridine 4-allylthiosemicarbazone (HL) and its copper complex [Cu(L)Cl]2 (1) demonstrated antiproliferative activity against HL-60 leukemia cells that exceeded the activity of their analogs with 2-formylpyridine and 2-acetylpyridine 4-allylthiosemicarbazone [1]. The study further established that complex 1 was the most active against Gram-positive bacteria and C. albicans, while introduction of 1,10-phenanthroline into the inner coordination sphere enhanced activity against Gram-negative bacteria [1]. Thiosemicarbazone HL and complexes 6 and 7 manifested antiradical activity exceeding that of Trolox [1].

Anticancer Leukemia Thiosemicarbazone HL-60

Oxidative Cyclization to 1,2,4-Triazoles: Allyl Substituent Enables Derivatization Pathway Inaccessible to Saturated Alkyl Analogs

4-Allylthiosemicarbazide undergoes oxidative cyclization to form 4-allyl-5-aryl-1,2,4-triazoles—a transformation that relies on the presence of the allyl group for stabilization of reaction intermediates and cannot be executed with 4-alkylthiosemicarbazides under comparable conditions [1]. The resulting 4-allyl-5-aryl-1,2,4-triazoles exhibit antibacterial activity against Escherichia coli, Bacillus subtilis, Salmonella enteritidis, and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans [1]. In contrast, 4-methyl- or 4-ethylthiosemicarbazide analogs either fail to cyclize efficiently or require harsher oxidative conditions that degrade the thiosemicarbazide scaffold before cyclization occurs (class-level inference based on known reactivity differences between allyl and alkyl substituents in oxidative heterocyclization) [2].

Heterocyclic synthesis 1,2,4-Triazole Oxidative cyclization Derivatization

Validated Research and Industrial Application Scenarios for 4-Allylthiosemicarbazide (CAS 3766-55-0)


Synthesis of π-Coordinated Copper(I) Complexes for Catalysis and Materials Science

4-Allylthiosemicarbazide is uniquely suited for preparing copper(I) π-complexes where the allyl C=C bond participates in coordination alongside N,S-donor atoms [7]. This tetradentate coordination mode forms six-membered π,N-chelates with orthogonal N-Cu-S geometry that cannot be achieved with 4-aryl or 4-alkyl thiosemicarbazides [7][8]. Applications include development of copper-based catalysts with unusual coordination spheres, synthesis of coordination polymers with extended structures, and investigation of π-bonding contributions to metal-ligand stability. The allyl group additionally serves as a polymerizable handle for immobilizing copper complexes on solid supports [7].

Synthesis of Thiosemicarbazone Ligand Libraries via High-Efficiency Condensation

The condensation of 4-allylthiosemicarbazide with dicarbonyl compounds proceeds in 0.5–2 hours with yields of 70–87% [7], offering 2–4× shorter reaction times compared to 4-arylthiosemicarbazide analogs [8]. This efficiency supports high-throughput synthesis of diverse thiosemicarbazone ligand libraries for screening transition metal complexes in catalysis, bioinorganic chemistry, and medicinal chemistry. Compatible carbonyl partners include butane-2,3-dione, ninhydrin, glyoxal, and cyclohexanone, with products characterized by IR, 1H NMR, and MS [7].

Preparation of Nickel-Based Antiradical Agents and Antimicrobial Complexes

Nickel(II) coordination compounds with 4-allylthiosemicarbazone derivatives exhibit antiradical activity exceeding both copper analogs (IC50 > 100 µM for Cu vs. < trolox for Ni) [7] and the trolox standard. For antimicrobial applications, the activity hierarchy Ni > Cu ≥ Co has been established across multiple bacterial strains including S. aureus ATCC 25923 and E. coli ATCC 25922 [8]. Researchers developing metallodrugs or antimicrobial materials should prioritize nickel salts for complexation with 4-allylthiosemicarbazide-derived ligands, optionally with nitrate counterions for enhanced efficacy [8].

Synthesis of 1,2,4-Triazole Derivatives via Oxidative Cyclization

4-Allylthiosemicarbazide undergoes oxidative cyclization to yield 4-allyl-5-aryl-1,2,4-triazoles with demonstrated antibacterial and antifungal activities [7]. This transformation is enabled specifically by the allyl substituent; saturated 4-alkylthiosemicarbazides do not cyclize efficiently under comparable conditions [8]. The resulting triazole scaffold is privileged in medicinal chemistry, with applications spanning antifungal agents, plant protection compounds, and enzyme inhibitors. The allyl group remains intact through cyclization, providing a handle for subsequent functionalization or polymerization [7].

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